molecular formula C18H21NO3 B5017853 N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide

Cat. No. B5017853
M. Wt: 299.4 g/mol
InChI Key: FSGYCYFAWUZTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide, also known as NBOMe, is a synthetic psychedelic drug that has gained popularity in recent years. The chemical structure of NBOMe is similar to that of other psychedelic drugs such as LSD and psilocybin. However, the effects of NBOMe are much stronger and can be dangerous if not used properly.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide is similar to that of other psychedelic drugs. This compound activates the serotonin 2A receptor in the brain, which leads to changes in perception, thought, and mood. The exact mechanism of action of this compound is not fully understood, but it is believed to involve changes in the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other psychedelic drugs. This compound can cause changes in perception, thought, and mood, as well as alterations in heart rate, blood pressure, and body temperature. This compound can also cause hallucinations, euphoria, and altered states of consciousness.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide in lab experiments include its potency and ability to activate the serotonin 2A receptor. However, the limitations of using this compound in lab experiments include its potential for toxicity and the need for careful handling and dosing.

Future Directions

For N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide research include further studies on the mechanism of action of the drug, as well as its potential therapeutic uses.

Synthesis Methods

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction produces the intermediate product, N-(2,5-dimethoxyphenethyl)-4-methylbenzamide, which is then reacted with an alkyl halide such as iodomethane to produce the final product, this compound.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. Researchers have found that this compound activates the serotonin 2A receptor in the brain, which is responsible for the psychedelic effects of the drug. This compound has also been used to study the effects of psychedelic drugs on anxiety, depression, and addiction.

properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-5-7-14(8-6-12)18(20)19-13(2)16-11-15(21-3)9-10-17(16)22-4/h5-11,13H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGYCYFAWUZTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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